![molecular formula C19H18N4O3S B11166248 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B11166248.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYBENZAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYBENZAMIDO)BENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions, such as using sulfur and hydrazine derivatives.
Attachment of the Benzamide Moiety: The benzamide group can be introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.
Introduction of the Methoxy Group: The methoxy group can be added via methylation reactions, typically using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYBENZAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYBENZAMIDO)BENZAMIDE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-HYDROXYBENZAMIDO)BENZAMIDE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-CHLOROBENZAMIDO)BENZAMIDE
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYBENZAMIDO)BENZAMIDE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethyl group on the thiadiazole ring and the methoxy group on the benzamide moiety can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C19H18N4O3S/c1-3-16-22-23-19(27-16)21-18(25)14-6-4-5-7-15(14)20-17(24)12-8-10-13(26-2)11-9-12/h4-11H,3H2,1-2H3,(H,20,24)(H,21,23,25) |
InChI Key |
YKFOSIYZAGAROY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide](/img/structure/B11166169.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166172.png)
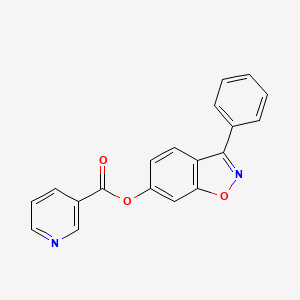
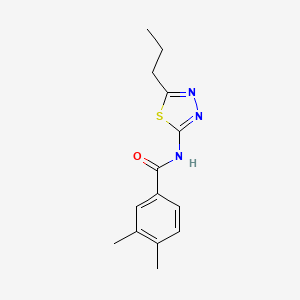
![3-[(4-bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11166181.png)
![3-[(2-ethylbutanoyl)amino]-N-[4-(ethylsulfamoyl)phenyl]benzamide](/img/structure/B11166186.png)
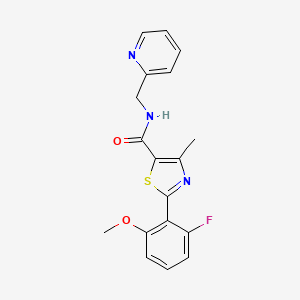
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B11166201.png)
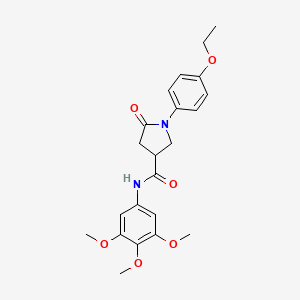
![N~2~-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine](/img/structure/B11166222.png)
![N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-L-methionine](/img/structure/B11166226.png)
![N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B11166229.png)
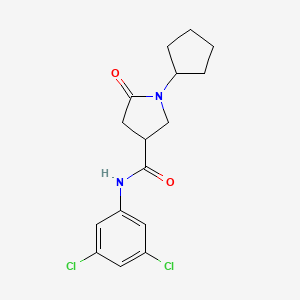
![1-butyl-N-(4-{[2-(butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166235.png)
